1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Overview
Description
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 5-chloro-1,2,4-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate chlorinating agents under controlled conditions to form 5-chloro-1,2,4-thiadiazole.
Substitution Reaction: The 5-chloro-1,2,4-thiadiazole is then reacted with piperazine in the presence of a base to form 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine.
Benzylation: Finally, the piperazine derivative is benzylated using benzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiadiazole ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)pyrazole: Contains a pyrazole ring instead of piperazine.
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)imidazole: Features an imidazole ring in place of piperazine.
Uniqueness
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is unique due to the combination of its piperazine ring and thiadiazole moiety, which confer specific chemical and biological properties. The presence of the benzyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-5-chloro-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-12-15-13(16-19-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRTWWAKVGSKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NSC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181641 | |
Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887623-93-0 | |
Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887623-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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